molecular formula C19H18N2O4 B7773121 ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate CAS No. 6957-96-6

ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B7773121
CAS No.: 6957-96-6
M. Wt: 338.4 g/mol
InChI Key: RYROTMZMTMCWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-aminophenyl group at position 3 and a phthalimide-derived 1,3-dioxoisoindol-2-yl group at position 2. Its molecular formula is C₁₉H₁₈N₂O₄ (free base; hydrochloride form: C₁₉H₁₉ClN₂O₄, MW 374.82 g/mol) . This compound is often utilized as a building block in pharmaceutical research, particularly in the synthesis of protease inhibitors or protein-protein interaction modulators .

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYROTMZMTMCWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869293
Record name Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74743-23-0, 6957-96-6
Record name Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074743230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC313359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19762
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Protection of the 4-Aminophenyl Group

The amino group is commonly protected using tert-butoxycarbonyl (BOC) or sulfonyl groups.

Example Protocol (BOC Protection) :

  • Reagents : N-BOC-L-phenylalanine ethyl ester, sodium carbonate, 2-iodoethanol, acetonitrile.

  • Conditions : 85°C for 2 hours under nitrogen.

  • Yield : 1.8 kg scale with 90% efficiency.

StepReagentsConditionsYield
BOC ProtectionNa₂CO₃, 2-iodoethanol85°C, 2h90%

This step ensures regioselectivity during subsequent acylations or substitutions.

Synthesis of the Isoindoline-1,3-dione Moiety

The isoindoline core is constructed via cyclization of phthalic anhydride derivatives.

Phthalimide Intermediate Formation :

  • Reagents : Phthalic anhydride, amine derivatives (e.g., glycine ethyl ester).

  • Conditions : Reflux in dichloromethane with catalytic DMF and thionyl chloride.

  • Key Reaction :

    Phthalic anhydride+AmineSOCl2,CH2Cl2Phthalimide intermediate\text{Phthalic anhydride} + \text{Amine} \xrightarrow{\text{SOCl}_2, \text{CH}_2\text{Cl}_2} \text{Phthalimide intermediate}

Coupling with the Protected Aminophenyl Group :

  • Reagents : Acyl chloride derivatives, 4-methylmorpholine.

  • Conditions : 0°C to room temperature, followed by silica gel chromatography.

IntermediateReagentsConditionsYield
PhthalimideSOCl₂, CH₂Cl₂Reflux, 5h85%
Acylation4-Methylmorpholine0°C, 1h78%

Esterification and Final Deprotection

The propanoic acid intermediate is esterified using ethanol under acidic conditions.

Esterification Protocol :

  • Reagents : Ethanol, sulfuric acid (catalyst).

  • Conditions : Reflux for 6–8 hours.

  • Yield : >95% in optimized setups.

Deprotection of the BOC Group :

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane.

  • Conditions : Room temperature, 2 hours.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and purity control:

Key Adjustments :

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Crystallization Techniques : Ethyl acetate/hexane systems achieve >99% purity.

Challenges and Solutions

Side Reactions During Acylation

Unprotected amino groups may lead to over-acylation. Solutions include:

  • Stoichiometric Control : Limiting acyl chloride to 1.1 equivalents.

  • Low-Temperature Reactions : Maintaining 0°C during coupling.

Purification of Hydrophobic Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:2) resolves isoindoline derivatives effectively.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
BOC ProtectionHigh regioselectivityRequires acidic deprotection85–90%
Sulfonyl ProtectionStabilizes intermediatesLimited solubility in polar solvents75–80%
Direct CyclizationFewer stepsLower purity without chromatography65–70%

Recent Advancements

  • Photocatalyzed Acylation : White LED irradiation reduces reaction times from 24h to 6h.

  • Solvent-Free Esterification : Ball milling techniques achieve 98% conversion without ethanol .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can be used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate with structurally related analogs (Table 1).

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Synthesis Yield (%) Reference
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate C₁₉H₁₈N₂O₄ 4-aminophenyl (position 3), ethyl ester (position 1) Pharmaceutical intermediate; hydrochloride salt enhances stability N/A
3-(1,3-Dioxo-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide C₁₈H₁₆N₂O₄ 4-methoxyphenylamide (position 3) Enhanced lipophilicity due to methoxy group; potential CNS activity N/A
Ethyl 4-{[2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoyl]amino}benzoate C₂₇H₂₄N₂O₅ Phenyl (position 3), 4-ethoxycarbonylphenylamide Extended conjugation for UV absorption studies N/A
(2S)-2-(5-Bromo-1-oxoisoindol-2-yl)-3-[2'-fluoro-5'-(hydroxymethyl)biphenyl-4-yl]propanoic acid (110) C₂₄H₁₈BrFNO₄ 5-bromo-isoindolyl, 2'-fluoro-5'-hydroxymethylbiphenyl PDZ domain inhibitor; high yield (75%) 75
Ethyl (S)-3-(4-aminophenyl)-2-phthalimidopropionate hydrochloride C₁₉H₁₉ClN₂O₄ Hydrochloride salt form Improved crystallinity and solubility for drug formulation N/A

Structural Modifications and Reactivity

  • Aromatic Substituents: Replacement of the 4-aminophenyl group with a 4-methoxyphenyl (as in ) increases lipophilicity (logP ~2.5 vs. ~1.8 for the parent compound), affecting membrane permeability.
  • Ester vs. Amide : The ethyl ester in the target compound offers hydrolytic instability under basic conditions compared to the amide analog in , which is more resistant to hydrolysis.
  • Halogenation : Bromination at the isoindolyl ring (e.g., compound 110 in ) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Pharmacological Potential

  • The hydrochloride salt form is critical for improving bioavailability in drug candidates.
  • Brominated analogs (e.g., 110) exhibit PDZ domain inhibition, suggesting the target compound could be modified for similar applications by introducing halogenated biphenyl groups .

Biological Activity

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 74743-23-0

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are crucial for numerous physiological processes. GPCRs are involved in the regulation of neurotransmission, immune responses, and hormonal actions .
  • Enzyme Inhibition : Research indicates that similar compounds can act as inhibitors for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis .
  • Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)12

The compound appears to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on a mouse model bearing human tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and decreased angiogenesis.

Case Study 2: Neuroprotective Effects

In a neuroinflammation model, the compound exhibited neuroprotective effects by reducing microglial activation and subsequent neuronal damage. This suggests potential applications in neurodegenerative diseases .

Safety and Toxicity

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate low acute toxicity; however, long-term effects remain to be fully characterized.

Q & A

Q. What are the standard synthetic routes for ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate, and how can purity be optimized?

The synthesis typically involves:

  • Step 1 : Formation of a phthalimide intermediate via reaction of phthalic anhydride with an amine .
  • Step 2 : Introduction of the 4-aminophenyl group using halogenated aryl compounds under basic conditions .
  • Step 3 : Esterification with ethanol catalyzed by acids (e.g., H₂SO₄) . Purification methods include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity ≥95% is achievable with optimized solvent ratios and temperature control.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., the (S)-enantiomer’s configuration via chiral derivatization) and structural integrity .
  • Mass spectrometry (HRMS) : Validate molecular weight (338.4 g/mol) and isotopic patterns .
  • HPLC : Assess purity using reverse-phase C18 columns (UV detection at 254 nm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if single crystals are obtainable) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Full-body chemical-resistant suits and nitrile gloves to prevent dermal exposure .
  • Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
  • Waste disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and reactivity?

The (S)-enantiomer (InChI Key: RYROTMZMTMCWEP-INIZCTEOSA-N) exhibits distinct interactions with biomolecules due to spatial arrangement:

  • The 4-aminophenyl group’s orientation affects hydrogen bonding with enzyme active sites .
  • The phthalimide moiety’s hydrophobicity varies between enantiomers, altering binding affinity to hydrophobic protein pockets . Comparative studies with the (R)-enantiomer (CAS: 97338-03-9) are critical for structure-activity relationship (SAR) analysis .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
  • Machine learning : Train models on experimental data (e.g., solvent polarity, catalyst loading) to predict optimal yields .
  • Microkinetic modeling : Simulate batch vs. continuous flow processes to minimize byproduct formation .

Q. How should researchers resolve contradictions in reported bioactivity data?

Conflicting results may arise from:

  • Purity variances : Validate using HPLC and elemental analysis .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solubility : Pre-solubilize in DMSO (<0.1% v/v) to avoid aggregation in aqueous media .

Q. What strategies enhance the compound’s stability during long-term storage?

  • Storage : -20°C under argon in amber vials to prevent photodegradation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
  • Excipients : Add antioxidants (e.g., BHT) to formulations if decomposition involves oxidative pathways .

Methodological Considerations

Q. How can structural modifications improve pharmacokinetic properties?

  • Ester hydrolysis : Replace the ethyl group with methyl or tert-butyl to modulate lipophilicity (log P) .
  • Amino group derivatization : Introduce acyl or sulfonyl groups to enhance metabolic stability .
  • Phthalimide substitution : Replace with succinimide to reduce cytotoxicity while retaining activity .

Q. What experimental designs are optimal for studying its mechanism of action?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to target proteins (e.g., kinases) .
  • Molecular docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis validation .
  • Metabolomics : Track downstream metabolites in cell cultures via UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.